

Technical Guide: 2-(4-Chlorophenyl)oxazole

Molecular Structure

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-(4-Chlorophenyl)oxazole

CAS No.: 46047-24-9

Cat. No.: B1595145

[Get Quote](#)

Executive Summary

2-(4-Chlorophenyl)oxazole (C

H

CINO) is a 2,5-heteroaromatic system comprising a 1,3-oxazole core substituted at the C2 position with a para-chlorophenyl moiety.[1] This structure serves as a pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents, utilizing the oxazole ring as a bioisostere for amide or ester linkages. Its electronic properties, defined by the electron-withdrawing chlorine and the

-excessive oxazole ring, make it a valuable candidate for scintillator applications and fluorescent probes.

Molecular Architecture & Electronic Properties[1]

Structural Parameters

The molecule exhibits a planar or near-planar conformation, facilitating

-conjugation between the phenyl ring and the oxazole heterocycle. The chlorine atom at the para position exerts an inductive electron-withdrawing effect (-I), while the oxazole ring acts as a weak base.

Parameter	Value (Computed/Exp)	Description
Molecular Formula	C H ClNO	Core scaffold
Molecular Weight	179.60 g/mol	Monoisotopic mass: 179.01 Da
Dipole Moment	-2.5 - 3.0 D	Directed towards the oxazole nitrogen and chlorine
Topological Polar Surface Area	26.0 Å	Attributed to N and O heteroatoms
LogP (Octanol/Water)	2.6	Moderate lipophilicity, suitable for membrane permeability
H-Bond Acceptors	2	Nitrogen (sp) and Oxygen (sp -like)

Electronic Distribution (Graphviz Analysis)

The electronic push-pull system is characterized by the resonance interaction between the lone pair on the oxazole oxygen and the electron-deficient imine nitrogen, modulated by the chlorophenyl group.



[Click to download full resolution via product page](#)

Figure 1: Electronic flow and structural connectivity in **2-(4-Chlorophenyl)oxazole**.

Synthetic Methodologies

The synthesis of 2-substituted oxazoles typically proceeds via cyclodehydration strategies.^[1] The Robinson-Gabriel Synthesis is the most authoritative protocol for this specific scaffold, ensuring high regioselectivity.

Protocol: Robinson-Gabriel Cyclodehydration

This method involves the dehydration of an

-acylamino ketone.^{[1][2]} For **2-(4-chlorophenyl)oxazole**, the precursor is N-(2-oxoethyl)-4-chlorobenzamide (often generated in situ from acetals).^[1]

Reagents:

- 4-Chlorobenzoyl chloride^{[1][3]}
- Aminoacetaldehyde dimethyl acetal^[1]
- Concentrated Sulfuric Acid (H

SO

) or Phosphorus Oxychloride (POCl

)

Step-by-Step Workflow:

- Amidation: React 4-chlorobenzoyl chloride with aminoacetaldehyde dimethyl acetal in dichloromethane (DCM) with triethylamine (Et

N) at 0°C to form the amide intermediate.

- Validation: TLC (Hexane:EtOAc 3:1) shows disappearance of acid chloride.^[1]

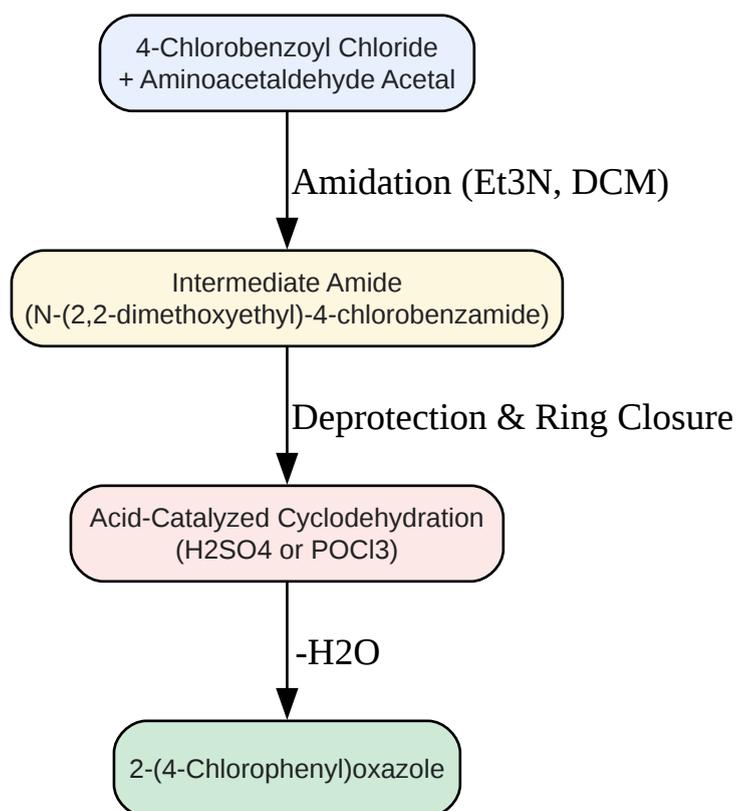
- Cyclization: Treat the isolated amide acetal with concentrated H

SO

at 0–5°C. The acid catalyzes both acetal hydrolysis to the aldehyde and subsequent intramolecular cyclodehydration.^[1]

- Quenching: Pour the reaction mixture onto crushed ice and neutralize with NaHCO₃.
- Purification: Extract with ethyl acetate, dry over MgSO₄, and recrystallize from ethanol/water.

Synthesis Pathway Diagram[1][7][8]



[Click to download full resolution via product page](#)

Figure 2: Robinson-Gabriel synthetic pathway for 2-(4-chlorophenyl)oxazole construction.[1]

Spectroscopic Characterization

Accurate identification relies on the distinct chemical shifts of the oxazole protons and the splitting pattern of the para-substituted phenyl ring.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃

, 400 MHz

Proton Position	Chemical Shift (, ppm)	Multiplicity	Integration	Assignment
Ar-H (2', 6')	8.02	Doublet (Hz)	2H	Ortho to Oxazole
Oxazole-H4	7.71	Singlet (or d, Hz)	1H	Heterocycle Ring
Ar-H (3', 5')	7.45	Doublet (Hz)	2H	Ortho to Chlorine
Oxazole-H5	7.25	Singlet (or d, Hz)	1H	Heterocycle Ring

Interpretation: The AA'BB' system (two doublets) confirms the para-substitution.[1] The downfield shift of the H4 oxazole proton relative to H5 is characteristic of the 2-aryl substitution pattern.

Mass Spectrometry (MS)

- Molecular Ion (M⁺): m/z 179/181 (3:1 ratio due to Cl/Cl isotopes).[1]
- Fragmentation: Loss of CO (28 Da) and HCN (27 Da) is typical for oxazoles, often leading to a chlorobenzonitrile fragment (m/z 137/139).

Reactivity & Applications

Chemical Reactivity Profile

- **Electrophilic Substitution:** The oxazole ring is relatively electron-rich but less reactive than furan.[1] Electrophilic attack (e.g., nitration, halogenation) typically occurs at the C5 position if unsubstituted.
- **Diels-Alder Cycloaddition:** The oxazole ring can function as a diene in Diels-Alder reactions with electron-deficient alkynes, followed by retro-Diels-Alder loss of nitrile to yield furan derivatives.[1]
- **Nucleophilic Attack:** The C2 position is susceptible to nucleophilic attack if the ring is activated, but the 2-aryl group stabilizes this position.

Applications in Drug Discovery & Materials

- **Medicinal Chemistry:** The 2-aryloxazole moiety is a privileged scaffold in COX-2 inhibitors (e.g., Oxaprozin analogs) and antifungal agents.[1] The 4-chlorophenyl group specifically enhances lipophilicity and metabolic stability against P450 oxidation compared to a simple phenyl group.[1]
- **Optoelectronics:** 2-Phenyl-oxazole derivatives are used as scintillators (wavelength shifters) in particle physics detectors due to their high quantum yield and fast fluorescence decay times.[1]

References

- **Robinson-Gabriel Synthesis:** Turchi, I. J. (1981).[1] *The Chemistry of Heterocyclic Compounds, Oxazoles*. Wiley-Interscience.[1]
- **Spectroscopic Data:** Pretsch, E., et al. (2009).[1] *Structure Determination of Organic Compounds*. Springer.[1][4][5]
- **Biological Activity:** Patil, S. A., et al. (2012).[1] "Synthesis and biological evaluation of novel 2,4,5-trisubstituted oxazoles." *Medicinal Chemistry Research*, 21, 437–444.
- **General Oxazole Synthesis:** Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." [1] *The Journal of Organic Chemistry*, 58(14), 3604-3606.

- PubChem Compound Summary: National Center for Biotechnology Information (2024).[1]
PubChem Compound Summary for CID 66786097, 4-(2-chlorophenyl)oxazole (Isomer Reference).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole | C₁₅H₁₀ClNO | CID 259758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [youtube.com](https://www.youtube.com) [[youtube.com](https://www.youtube.com)]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Technical Guide: 2-(4-Chlorophenyl)oxazole Molecular Structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1595145#2-4-chlorophenyl-oxazole-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com